molecular formula C18H13ClN2O2 B12571193 4-Chloro-7-methoxy-6-(phenylmethoxy)-3-quinolinecarbonitrile

4-Chloro-7-methoxy-6-(phenylmethoxy)-3-quinolinecarbonitrile

Cat. No.: B12571193
M. Wt: 324.8 g/mol
InChI Key: XUSQVVOBIQCIIK-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 4-chloro-7-methoxy-6-(phenylmethoxy)- is a chemical compound with the molecular formula C17H13ClN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 4-chloro-7-methoxy-6-(phenylmethoxy)- typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chloro-7-methoxyquinoline-3-carbonitrile.

    Methoxylation: The 4-chloro-7-methoxyquinoline-3-carbonitrile is then subjected to methoxylation to introduce the methoxy group at the 7th position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 4-chloro-7-methoxy-6-(phenylmethoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Quinolinecarbonitrile, 4-chloro-7-methoxy-6-(phenylmethoxy)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-7-methoxy-6-(phenylmethoxy)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-methoxyquinoline-3-carbonitrile: A closely related compound with similar chemical properties.

    7-Methoxy-6-(phenylmethoxy)quinoline-3-carbonitrile: Another derivative with slight structural differences.

Uniqueness

3-Quinolinecarbonitrile, 4-chloro-7-methoxy-6-(phenylmethoxy)- is unique due to the presence of both the chloro and phenylmethoxy groups, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H13ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

4-chloro-7-methoxy-6-phenylmethoxyquinoline-3-carbonitrile

InChI

InChI=1S/C18H13ClN2O2/c1-22-16-8-15-14(18(19)13(9-20)10-21-15)7-17(16)23-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3

InChI Key

XUSQVVOBIQCIIK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)OCC3=CC=CC=C3

Origin of Product

United States

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